molecular formula C13H22N2O3 B585310 Ethyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate CAS No. 1092980-84-1

Ethyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

Cat. No.: B585310
CAS No.: 1092980-84-1
M. Wt: 254.33
InChI Key: PNUAPKRLOISMIN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with ethyl, propyl, and methoxypropan-2-yl groups. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the substituents. Here is a general outline of the synthetic process:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of Substituents: The ethyl, propyl, and methoxypropan-2-yl groups are introduced through alkylation reactions. For instance, the ethyl group can be added using ethyl bromide in the presence of a base like potassium carbonate.

    Esterification: The carboxylate group is introduced via esterification, typically using ethanol and a suitable acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the alkyl substituents, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole ring, which is a common pharmacophore.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, affecting their activity. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Ethyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives:

    This compound vs. Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: The methoxy group in the former provides different electronic properties compared to the hydroxy group in the latter, affecting reactivity and biological activity.

    This compound vs. Ethyl 4-(2-methoxypropan-2-yl)-2-methyl-1H-imidazole-5-carboxylate: The propyl group in the former introduces more steric hindrance compared to the methyl group in the latter, influencing the compound’s interaction with biological targets.

Properties

IUPAC Name

ethyl 5-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-6-8-9-14-10(12(16)18-7-2)11(15-9)13(3,4)17-5/h6-8H2,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUAPKRLOISMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C(C)(C)OC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30702227
Record name Ethyl 5-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092980-84-1
Record name Ethyl 5-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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